molecular formula C13H9N3O2 B116735 7-Phenylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid CAS No. 886503-17-9

7-Phenylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid

Cat. No. B116735
M. Wt: 239.23 g/mol
InChI Key: PCRKTPKIWRHNRX-UHFFFAOYSA-N
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Description

“7-Phenylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid” is a derivative of the Pyrazolo[1,5-a]pyrimidine family . This family of compounds has a high impact in medicinal chemistry and has attracted a great deal of attention in material science due to their significant photophysical properties .


Synthesis Analysis

The synthesis of Pyrazolo[1,5-a]pyrimidine derivatives has been widely studied . Various researchers have developed different synthesis pathways for the preparation and post-functionalization of this functional scaffold . These transformations improve the structural diversity and allow a synergic effect between new synthetic routes and the possible applications of these compounds .


Molecular Structure Analysis

The structural motif of Pyrazolo[1,5-a]pyrimidine is a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings . This fused pyrazole is a privileged scaffold for combinatorial library design and drug discovery because its great synthetic versatility permits structural modifications throughout its periphery .


Chemical Reactions Analysis

The synthetic transformations involving this motif still represent a research priority regarding the process efficiency, environmental impact, and the study of its multiple applications . These reports should address protocols that aim to minimize synthesis pathways, employ cheap reagents and develop processes that prevent or reduce waste production .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 239.23 . The IUPAC name is 7-phenylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid .

Scientific Research Applications

Chemical Synthesis and Structural Studies

  • Synthesis of Novel Pyrazolo[1,5-c]-1,2,4-triazolo[4,3-a]pyrimidines : Utilizing 7-Phenylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid derivatives in the synthesis of novel pyrazolo[1,5-c]-1,2,4-triazolo[4,3-a]pyrimidines, with a focus on the reactions of these compounds with electrophilic reagents to yield various substituted derivatives (Atta, 2011).
  • Regioselective Synthesis of Carboxamides : Research into the regioselective synthesis of 7-substituted pyrazolo[1,5-a]pyrimidine-3-carboxamides, exploring the reactivity and selectivity in the formation of these compounds (Drev et al., 2014).

Biological Applications and Pharmacological Studies

  • Antimicrobial Activity : Studies on the antimicrobial properties of various derivatives of 7-Phenylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid, focusing on the synthesis of specific compounds and their effectiveness against microbial agents (Gein et al., 2009).
  • Anti-Proliferative Agents in Cancer Research : Investigation into the synthesis of glycosylhydrazinyl-pyrazolo[1,5-c]pyrimidines and pyrazolo[1,5-c]triazolo[4,3-a]pyrimidines derivatives as potential anti-proliferative agents, specifically targeting human breast cancer cells (Atta et al., 2019).

Advanced Material Science Applications

  • Cyclometalated Heteroleptic Platinum(II) Complexes : The use of 7-Phenylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid derivatives in the synthesis of cyclometalated heteroleptic platinum(II) complexes, exploring their potential applications in material science, including antibacterial and cytotoxicity studies (Lunagariya et al., 2018).

Future Directions

The future directions for this compound and its family of derivatives involve further exploration of their synthetic transformations, with a focus on process efficiency, environmental impact, and the study of its multiple applications . There is also interest in their potential as antitumor scaffolds and enzymatic inhibitors .

properties

IUPAC Name

7-phenylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9N3O2/c17-13(18)10-8-12-14-7-6-11(16(12)15-10)9-4-2-1-3-5-9/h1-8H,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCRKTPKIWRHNRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=NC3=CC(=NN23)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Phenylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
M Proj, M Hrast, G Bajc, R Frlan, A Meden… - Journal of enzyme …, 2023 - Taylor & Francis
Bacterial resistance is an increasing threat to healthcare systems, highlighting the need for discovering new antibacterial agents. An established technique, fragment-based drug …
Number of citations: 2 www.tandfonline.com

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